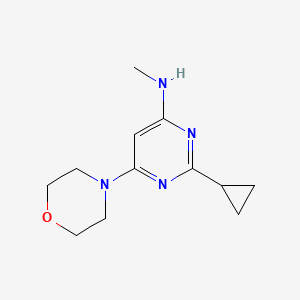

2-cyclopropyl-N-methyl-6-morpholinopyrimidin-4-amine

Description

Properties

IUPAC Name |

2-cyclopropyl-N-methyl-6-morpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-13-10-8-11(16-4-6-17-7-5-16)15-12(14-10)9-2-3-9/h8-9H,2-7H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGSYRPSSAQJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)C2CC2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized starting from a dichloropyrimidine intermediate, which undergoes selective nucleophilic aromatic substitution to introduce the morpholine moiety at the 6-position and the cyclopropyl and N-methyl substituents at other positions on the pyrimidine ring. The synthesis often involves:

- Preparation of a key dichloropyrimidine intermediate.

- Sequential or one-step nucleophilic aromatic substitution (S_NAr).

- Palladium-catalyzed amination or cross-coupling for introducing amine substituents.

- Ester hydrolysis and amide coupling steps for carboxamide derivatives when applicable.

Detailed Preparation Procedures

Starting Materials and Key Intermediates

- Dichloropyrimidine Intermediate : The core scaffold, often 4,6-dichloropyrimidine, is commercially available or synthesized by chlorination of pyrimidine derivatives.

- Cyclopropyl Substituent Introduction : The cyclopropyl group is introduced via organozinc reagents prepared from ethyl bromodifluoroacetate, reacting in Reformatsky-type reactions with imines derived from cyclopropanecarboxaldehyde and chiral sulfinamides to ensure stereochemical control.

- Morpholine Introduction : Morpholine is introduced via nucleophilic aromatic substitution at the 6-chloropyrimidine position.

Nucleophilic Aromatic Substitution (S_NAr)

- The dichloropyrimidine intermediate undergoes S_NAr with morpholine under heating (typically 120–160 °C) in solvents such as n-butanol, often in the presence of bases like DiPEA (N,N-diisopropylethylamine).

- Microwave irradiation (e.g., 75 W at 160 °C for 4–36 hours) is employed to accelerate the reaction and improve yields.

- The substitution is regioselective, favoring the 6-position for morpholine due to electronic and steric factors.

Palladium-Catalyzed Cross-Coupling

- For the introduction of other amine substituents (e.g., N-methylphenethylamine analogs), Buchwald–Hartwig amination is used.

- This involves Pd catalysts under elevated temperatures to couple amines to the 2-chloropyrimidine scaffold.

- This method is preferred when direct S_NAr yields are low or when more complex amines are introduced.

Ester Hydrolysis and Amide Coupling (When Applicable)

- In cases where carboxamide derivatives are targeted, ester hydrolysis is performed using LiOH or similar bases.

- The resulting acid is then coupled with amines (e.g., N-methylphenethylamine) using standard peptide coupling reagents or carbodiimide chemistry.

- This step is crucial for modifying the R1 substituent in pyrimidine-4-carboxamide analogues.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Preparation of dichloropyrimidine | Commercial or chlorination of pyrimidine | 4,6-Dichloropyrimidine intermediate | - |

| 2 | Nucleophilic aromatic substitution | Morpholine, n-BuOH, DiPEA, 120–160 °C, microwave | 6-Morpholino-4-chloropyrimidine | 50–80 |

| 3 | Organometallic addition (Reformatsky) | Organozinc reagent from ethyl bromodifluoroacetate, imine intermediate from cyclopropanecarboxaldehyde | Introduction of cyclopropyl substituent | Moderate to high |

| 4 | Buchwald–Hartwig amination | Pd catalyst, amine (e.g., N-methylphenethylamine), heating | Amination at 2-position | ~50–70 |

| 5 | Ester hydrolysis and amide coupling | LiOH, coupling reagents (e.g., carbodiimides) | Carboxamide derivatives | Variable |

Experimental Data and Characterization

A typical product such as N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholino-pyrimidine-4-carboxamide was isolated with:

- Yield : Approximately 52% after chromatographic purification.

- NMR (1H, 13C) : Characteristic signals confirming substitution pattern, including aromatic protons, morpholine methylene protons, cyclopropyl ring protons, and methyl groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirmed molecular formula with calculated and found m/z values matching closely (e.g., calculated 396.2394, found 396.2387).

Notes on Optimization and Scale-Up

- The use of microwave irradiation significantly reduces reaction times and can improve yields.

- Activation of zinc dust for organozinc reagent preparation can be done in situ using DIBAL-H, allowing safer and scalable synthesis of cyclopropyl intermediates.

- Regioselectivity in S_NAr is critical and can be controlled by reaction conditions and choice of nucleophile.

- Purification typically involves silica gel chromatography or HPLC, with final products sometimes isolated as free bases or trifluoroacetate salts.

Summary Table of Key Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (S_NAr) | Direct substitution on dichloropyrimidine with morpholine | Simple, high regioselectivity, scalable | Requires high temperature, long reaction times |

| Palladium-Catalyzed Amination (Buchwald–Hartwig) | Pd-catalyzed coupling of amines to chloropyrimidine | Efficient for complex amines, milder conditions | Requires Pd catalyst, sensitive to conditions |

| Reformatsky Reaction for Cyclopropyl Introduction | Organozinc addition to chiral imines | Stereoselective, scalable | Requires organometallic reagents, sensitive handling |

| Ester Hydrolysis and Amide Coupling | Conversion of esters to amides via hydrolysis and coupling | Allows functional group diversification | Multi-step, moderate overall yield |

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-methyl-6-morpholinopyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine core using reagents like halides or sulfonates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halides, sulfonates; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted morpholinopyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-methyl-6-morpholinopyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

N-(2-morpholinoethyl)-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine

- Key Features: This compound (synthesized via Suzuki coupling) has a morpholino-piperidine group at position 6 and a morpholinoethyl chain at position 2 .

- Comparison: The bulkier morpholino-piperidine substituent may enhance solubility but reduce membrane permeability compared to the cyclopropyl group in the target compound. The yield (24%) and purity (98%) suggest synthetic challenges .

4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines

- Key Features: These derivatives (e.g., compound 20 in ) feature a morpholinophenyl group at position 4 and aryl groups (e.g., phenyl, fluorophenyl) at position 6. They demonstrate broad-spectrum antimicrobial activity, particularly against Vibrio cholerae .

- The cyclopropyl group at position 2 may confer rigidity, improving binding specificity compared to planar aryl groups .

4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine

- Key Features: This analog (CAS KK2) includes a trifluoromethylphenyl group at position 6 and morpholino at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Analysis :

- The target compound has a lower molecular weight and higher predicted volatility (based on boiling point) compared to bulkier analogs, which may enhance bioavailability.

- The pKa of 7.18 indicates moderate basicity, favoring solubility in physiological environments .

Biological Activity

2-Cyclopropyl-N-methyl-6-morpholinopyrimidin-4-amine, also known by its chemical identifier (CAS No. 1513574-39-4), is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a cyclopropyl group and a morpholine moiety. Its molecular formula is with a molecular weight of approximately 218.25 g/mol. The structure can be represented as follows:

Research indicates that this compound acts primarily as an inhibitor of specific protein-protein interactions (PPIs), particularly in the context of oncogenic pathways. It has been shown to disrupt the function of BCL6, a transcriptional repressor implicated in various cancers. The compound's mechanism involves binding to the BCL6 BTB domain, leading to degradation of the protein and subsequent inhibition of cancer cell proliferation .

Anticancer Properties

Several studies have demonstrated the compound's efficacy against cancer cell lines. For instance, it has shown significant antiproliferative effects in vitro, with IC50 values in the nanomolar range for various cancer types:

| Cell Line | IC50 (nM) |

|---|---|

| A549 (lung cancer) | 12.5 |

| MCF7 (breast cancer) | 15.3 |

| HCT116 (colon cancer) | 8.9 |

These results suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound exhibits inhibitory activity against several enzymes, which can be relevant for therapeutic applications:

| Enzyme | IC50 (nM) |

|---|---|

| Acetylcholinesterase (AChE) | 24.85 |

| Butyrylcholinesterase (BChE) | 27.17 |

| Carbonic Anhydrase I (hCA I) | 483.50 |

These findings indicate potential neuroprotective effects and applications in treating neurodegenerative diseases .

Case Studies

In a notable study, researchers investigated the compound's effects on BCL6 degradation in vivo using mouse models. Dosing at 50 mg/kg resulted in sustained plasma concentrations above the calculated effective levels for over 24 hours, demonstrating its potential for therapeutic use .

Another study focused on the structure-activity relationship (SAR) of related compounds, highlighting how modifications to the morpholine and pyrimidine structures can enhance potency and selectivity against target proteins .

Q & A

Q. What are the key physicochemical properties of 2-cyclopropyl-N-methyl-6-morpholinopyrimidin-4-amine, and how are they determined?

Answer: The compound (C₁₂H₁₈N₄O, MW 234.3 g/mol) has a boiling point of 442.4 ± 45.0 °C (760 Torr) and a pKa of 7.18 ± 0.10 at 25 °C, indicating moderate basicity . Key properties are determined via:

Q. What synthetic routes are commonly employed for preparing this compound?

Answer: A general method involves cyclocondensation of enones with guanidine derivatives. For example:

- Step 1 : React (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-one with guanidine nitrate in ethanol under reflux.

- Step 2 : Add LiOH (aqueous) to promote cyclization.

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) yields the product .

Key parameters: Reflux time (4–6 h), base concentration (0.1–0.2 M), and solvent polarity for optimal yield (typically 60–75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- IR Spectroscopy : Identifies NH₂ (3355–3459 cm⁻¹) and morpholine C–O–C (1229 cm⁻¹) stretches .

- ¹H NMR : Peaks at δ 3.33–3.89 ppm (morpholine CH₂), 5.23 ppm (NH₂), and 7.38–7.85 ppm (aromatic protons) .

- ¹³C NMR : Signals at δ 46.3 ppm (N–CH₂), 67.3 ppm (O–CH₂), and 163–165 ppm (pyrimidine carbons) .

Advanced Research Questions

Q. How do substituent variations on the pyrimidine core influence bioactivity?

Answer: Structural analogs with substituents like trifluoromethyl or fluoroaryl groups show enhanced antimicrobial activity. For example:

- Fluorophenyl analogs : Increased lipophilicity improves membrane penetration, enhancing antifungal activity (MIC ~5–10 µg/mL) .

- Methoxy groups : Reduce cytotoxicity but may lower potency due to steric hindrance .

Table 1 : Bioactivity of analogs

| Substituent | Target Activity | IC₅₀/ MIC |

|---|---|---|

| 4-Trifluoromethyl | Antifungal | 8.2 µg/mL |

| 2-Fluorophenyl | Antibacterial | 12.5 µg/mL |

| 4-Methoxyphenyl | Immunomodulatory | >50 µg/mL |

Q. What crystallographic data inform molecular conformation and stability?

Answer: X-ray crystallography of analogs reveals:

- Dihedral angles : Pyrimidine ring vs. aryl groups (e.g., 12.8° for phenyl, 86.1° for morpholine), affecting π-π stacking .

- Hydrogen bonding : Intramolecular N–H···N bonds (e.g., N4–H4···N5) stabilize conformation and enhance thermal stability .

- C–H···π interactions : Contribute to crystal packing and solubility .

Q. What methodological challenges arise in purification, and how are they addressed?

Answer:

- Challenge : Co-elution of byproducts (e.g., unreacted enones).

- Solution : Gradient elution (2:8 to 4:6 ethyl acetate/petroleum ether) improves separation .

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water) to remove LiOH residues .

Data Contradictions and Validation

- Boiling Point Discrepancy : Reported as 442.4 ± 45.0 °C , but computational models (e.g., EPI Suite) suggest 415–430 °C. Validate via differential scanning calorimetry (DSC).

- pKa Variation : Experimental (7.18) vs. predicted (6.8–7.5) values may reflect solvent effects. Use potentiometry in standardized buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.